molecular formula C8H10O3 B12592358 (6-Oxocyclohex-3-en-1-yl)acetic acid CAS No. 503177-31-9

(6-Oxocyclohex-3-en-1-yl)acetic acid

Cat. No.: B12592358
CAS No.: 503177-31-9
M. Wt: 154.16 g/mol
InChI Key: YGRIPJFZZNDALK-UHFFFAOYSA-N
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Description

(6-Oxocyclohex-3-en-1-yl)acetic acid is a chemical compound with a molecular formula of C8H10O3 It is characterized by a cyclohexene ring with a ketone group at the 6th position and an acetic acid moiety attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxocyclohex-3-en-1-yl)acetic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst can yield the desired product. Another method involves the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of enol esters to the final triketone molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Oxocyclohex-3-en-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclohexane-1,3-dione derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

(6-Oxocyclohex-3-en-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Oxocyclohex-3-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a nitric oxide donor, releasing nitric oxide in the presence of glutathione (GSH) and glutathione S-transferase (GSTπ). This activity can lead to antiproliferative and anti-metastatic effects, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a ketone and an acetic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

503177-31-9

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-(6-oxocyclohex-3-en-1-yl)acetic acid

InChI

InChI=1S/C8H10O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-2,6H,3-5H2,(H,10,11)

InChI Key

YGRIPJFZZNDALK-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(=O)C1CC(=O)O

Origin of Product

United States

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